N-{2-[bis(propan-2-yl)amino]ethyl}-4-chloro-3-nitrobenzene-1-sulfonamide
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Overview
Description
N-{2-[bis(propan-2-yl)amino]ethyl}-4-chloro-3-nitrobenzene-1-sulfonamide is a complex organic compound that features a combination of aromatic and aliphatic structures This compound is characterized by the presence of a sulfonamide group, a nitro group, and a chloro substituent on a benzene ring, along with a bis(propan-2-yl)aminoethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[bis(propan-2-yl)amino]ethyl}-4-chloro-3-nitrobenzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Chlorination: The nitrobenzene derivative is then subjected to chlorination using chlorine gas or a chlorinating agent such as thionyl chloride to introduce the chloro substituent.
Sulfonation: The chloronitrobenzene is sulfonated using sulfur trioxide or chlorosulfonic acid to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{2-[bis(propan-2-yl)amino]ethyl}-4-chloro-3-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation: The sulfonamide group can undergo oxidation under specific conditions to form sulfonic acids or other derivatives.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, tin(II) chloride.
Nucleophiles: Amines, thiols, alkoxides.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Major Products Formed
Amino Derivatives: Formed through the reduction of the nitro group.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Oxidized Derivatives: Formed through oxidation of the sulfonamide group.
Scientific Research Applications
N-{2-[bis(propan-2-yl)amino]ethyl}-4-chloro-3-nitrobenzene-1-sulfonamide has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-{2-[bis(propan-2-yl)amino]ethyl}-4-chloro-3-nitrobenzene-1-sulfonamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro, chloro, and sulfonamide groups can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
N-{2-[bis(propan-2-yl)amino]ethyl}-4-chloro-3-nitrobenzene-1-sulfonamide: shares structural similarities with other sulfonamide derivatives, such as:
Uniqueness
The unique combination of the bis(propan-2-yl)aminoethyl side chain with the chloro, nitro, and sulfonamide groups distinguishes this compound from other similar compounds. This structural uniqueness can result in distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-chloro-N-[2-[di(propan-2-yl)amino]ethyl]-3-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22ClN3O4S/c1-10(2)17(11(3)4)8-7-16-23(21,22)12-5-6-13(15)14(9-12)18(19)20/h5-6,9-11,16H,7-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJURBFCRMJARPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCNS(=O)(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-])C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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